5-Fluoro-3-methylpyridin-2-ylamine

Description

BenchChem offers high-quality 5-Fluoro-3-methylpyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-methylpyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

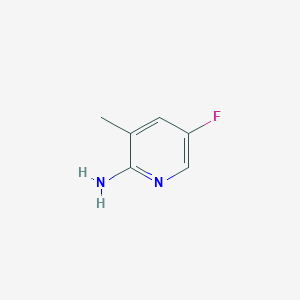

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMUHNGEMIPVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672175 | |

| Record name | 5-Fluoro-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-56-6 | |

| Record name | 5-Fluoro-3-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-3-methylpyridin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Fluoro-3-methylpyridin-2-ylamine (CAS No. 886365-56-6), a key intermediate in pharmaceutical and agrochemical research. This document consolidates critical data on its molecular structure, thermal properties, solubility, and spectral characteristics. By integrating experimental data with established scientific principles, this guide serves as an essential resource for researchers and professionals engaged in the development of novel chemical entities. Each section is designed to offer not only factual data but also the underlying scientific rationale and practical methodologies for its determination, ensuring both scientific integrity and field-proven insights.

Introduction

5-Fluoro-3-methylpyridin-2-ylamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. The strategic placement of the fluoro, methyl, and amino groups on the pyridine ring makes this compound a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation studies.

Molecular Structure and Core Properties

The foundational physical properties of 5-Fluoro-3-methylpyridin-2-ylamine are summarized in the table below. These properties are fundamental to its identity and behavior in various chemical and physical processes.

| Property | Value | Source |

| CAS Number | 886365-56-6 | [1][2][3] |

| Molecular Formula | C₆H₇FN₂ | [1][2] |

| Molecular Weight | 126.13 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder (predicted) | Inferred from similar compounds |

| Purity | ≥98% | [1][2] |

Thermal and Physical Constants

The thermal and physical constants of a compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Melting Point | Not explicitly reported. Estimated to be in the range of solid aminopyridine derivatives. | N/A |

| Boiling Point | 215.4 °C at 760 mmHg | Inferred from supplier data |

| Flash Point | 84.1 °C | Inferred from supplier data |

| Density | 1.196 g/cm³ | Inferred from supplier data |

| Refractive Index | 1.546 | Inferred from supplier data |

Expert Insight: The lack of a reported melting point in readily available literature suggests that this specific isomer may not have been as extensively characterized as some of its counterparts. However, based on the solid nature of many substituted aminopyridines, a crystalline solid form is expected. The provided boiling point indicates a relatively low volatility for a molecule of its size, likely due to intermolecular hydrogen bonding facilitated by the amino group.

Experimental Protocol: Melting Point Determination

A precise melting point is a key indicator of purity. The following is a standardized protocol for its determination.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline 5-Fluoro-3-methylpyridin-2-ylamine is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range (typically < 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Profile and pKa

The solubility of a compound in various solvents is a critical parameter for reaction setup, purification, and formulation. The pKa provides insight into its acidic or basic nature.

| Property | Value | Source |

| Solubility | Soluble in common organic solvents such as DMSO and methanol (predicted).[4] Slightly soluble in water. | Inferred from similar compounds |

| pKa | Not experimentally determined. Estimated to be in the range of other aminopyridines. | N/A |

Scientific Rationale: The presence of the amino group suggests that 5-Fluoro-3-methylpyridin-2-ylamine will exhibit basic properties and will be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt. The pyridine nitrogen also contributes to the basicity. The fluorine and methyl groups will influence the overall electron density of the aromatic ring, thereby modulating the pKa of the amino group and the pyridine nitrogen.

Experimental Protocol: Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

Methodology: Isothermal Solubility Measurement

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, toluene, DMSO) are selected.

-

Sample Addition: A known mass of 5-Fluoro-3-methylpyridin-2-ylamine is added incrementally to a fixed volume of the solvent at a constant temperature.

-

Observation: The mixture is agitated, and the point at which no more solid dissolves is noted.

-

Quantification: For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

Caption: Protocol for Solubility Determination.

Spectroscopic Data and Analysis

Spectroscopic data is indispensable for the structural elucidation and confirmation of 5-Fluoro-3-methylpyridin-2-ylamine. While specific spectra for this compound are not publicly available, the following sections detail the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The amine protons may appear as a broad singlet and its chemical shift can be concentration and solvent-dependent.[5]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents. The carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling.[6][7]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a pyridine ring. This signal will be split by neighboring protons.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 8.5 | 100 - 160 |

| -CH₃ | 2.0 - 2.5 | 15 - 25 |

| -NH₂ | Variable (broad) | N/A |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Fluoro-3-methylpyridin-2-ylamine is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds.[8]

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=C and C=N stretch (aromatic ring) | 1400 - 1600 | Medium to strong |

| C-F stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

In an electron ionization (EI) mass spectrum, 5-Fluoro-3-methylpyridin-2-ylamine is expected to show a prominent molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals such as HCN, H, and CH₃. The presence of the fluorine atom will influence the fragmentation pathways.[9][10]

Predicted Fragmentation Pathway:

Caption: Predicted Mass Spectrometry Fragmentation.

Safety and Handling

While a specific safety data sheet (SDS) for 5-Fluoro-3-methylpyridin-2-ylamine is not widely available, based on the data for structurally similar aminopyridines and fluorinated compounds, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Toxicity: Aminopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care to avoid exposure.

Conclusion

This technical guide has synthesized the available physical property data for 5-Fluoro-3-methylpyridin-2-ylamine, providing a valuable resource for researchers in the fields of chemistry and drug development. While some experimental data, such as a definitive melting point and pKa, are yet to be reported in the public domain, the provided information, including predicted values and established experimental protocols, offers a robust foundation for the safe and effective use of this compound. Further experimental characterization of this important chemical intermediate is encouraged to enrich the collective knowledge base.

References

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved from [Link]

-

Al-Ayed, A. S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4991. Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Spectroscopic Investigations of 2-Aminopyridine. (n.d.). TSI Journals. Retrieved from [Link]

-

Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. (n.d.). i-manager's Journal on Material Science. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

2-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]

-

5-Fluoro-3-methylpyridin-2-amine. (n.d.). SHINING PHARMA INDUSTRY CO., LIMITED. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Kimyasal 8. (n.d.). ESD MEDİKAL. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved from [Link]

-

2-Amino-3-methyl-5-fluoropyridine. (n.d.). Yjsw. Retrieved from [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. Retrieved from [Link]

-

PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. (2022, March 8). ACS Omega. Retrieved from [Link]

-

5-fluoro-N-(piperidin-3-ylmethyl)pyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

5-Chloro-3-fluoro-N-methylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

C-(5-Fluoro-3-methyl-pyridin-2-yl)-methylamine. (n.d.). Anichem. Retrieved from [Link]

-

2-AMINO-5-METHYLPYRIDINE. (n.d.). Lobachemie. Retrieved from [Link]

-

5-Fluoro-2-(pyridin-3-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

-

3-Fluoro-5-methylpyridin-4-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Fluoro-3-methylpyridin-2-ylamine , 98% , 886365-56-6 - CookeChem [cookechem.com]

- 3. 5-Fluoro-3-methylpyridin-2-amine - SHINING PHARMA INDUSTRY CO., LIMITED (SHINING PHARMA (CHANGZHOU) CO., LTD.). [czyys.com]

- 4. 2-Fluoro-5-methylpyridin-3-amine | CymitQuimica [cymitquimica.com]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

An In-depth Technical Guide to 5-Fluoro-3-methylpyridin-2-ylamine (CAS: 886365-56-6)

In the landscape of modern medicinal chemistry, certain molecular scaffolds are recognized for their repeated appearance in successful therapeutic agents; the 2-aminopyridine framework is one such "privileged structure."[1] Its utility is foundational in numerous drug discovery programs.[1] The strategic incorporation of fluorine into these scaffolds further enhances their value, as fluorine's unique electronic properties can dramatically improve a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3][4]

This guide provides a comprehensive technical overview of 5-Fluoro-3-methylpyridin-2-ylamine (CAS No. 886365-56-6), a key heterocyclic building block. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, this whitepaper will explore its applications in drug development, drawing parallels with structurally related compounds to illuminate its potential as a valuable intermediate for researchers, scientists, and drug development professionals.[5]

Physicochemical and Structural Characteristics

5-Fluoro-3-methylpyridin-2-ylamine is a substituted pyridine derivative. Its core structure features an amine group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior and potential applications.

Core Properties

A summary of the compound's key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 886365-56-6 | [6][7] |

| Molecular Formula | C₆H₇FN₂ | [6] |

| Molecular Weight | 126.13 g/mol | [6] |

| MDL Number | MFCD07375130 | [6] |

| Purity | Typically >95-98% | [6] |

| Appearance | Solid (form may vary by supplier) | [8] |

Chemical Structure

The structural representation of 5-Fluoro-3-methylpyridin-2-ylamine is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of 5-Fluoro-3-methylpyridin-2-ylamine.

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of 5-Fluoro-3-methylpyridin-2-ylamine requires a suite of spectroscopic techniques. While specific spectra are available from commercial suppliers[9], the following section details the expected analytical signatures based on its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A singlet for the methyl (CH₃) protons, two distinct signals in the aromatic region for the two pyridine ring protons, and a broad singlet for the amine (NH₂) protons which may exchange with D₂O.

-

¹³C NMR (Carbon Nuclear Magnetic resonance): The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹J C-F), a characteristic feature in the spectra of fluorinated compounds.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band (typically in the 1000-1300 cm⁻¹ region).[10][11]

-

MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.13 g/mol ).

Synthesis and Chemical Reactivity

The synthesis of substituted 2-aminopyridines is a well-established field in organic chemistry, with several robust methods available.[1]

General Synthetic Strategies

The preparation of compounds like 5-Fluoro-3-methylpyridin-2-ylamine typically involves the introduction of the amine group onto a pre-functionalized pyridine ring. Common strategies include:

-

Nucleophilic Aromatic Substitution (SₙAr): Reacting a suitable halopyridine (e.g., a 2-chloropyridine derivative) with an amine source like ammonia or a protected amine equivalent.

-

Transition-Metal-Catalyzed Cross-Coupling: Methods like the Buchwald-Hartwig amination allow for the coupling of a halopyridine with an amine in the presence of a palladium catalyst.[1]

-

Chichibabin Reaction: Direct amination of the pyridine ring using sodium amide, though this method often lacks regioselectivity and requires harsh conditions.[1]

Caption: General synthetic pathways to 2-aminopyridine derivatives.

Exemplary Synthesis Protocol (Hypothetical)

The following is a plausible, step-by-step methodology for the synthesis of 5-Fluoro-3-methylpyridin-2-ylamine via a nucleophilic aromatic substitution pathway. This protocol is for illustrative purposes and must be adapted and optimized under controlled laboratory conditions.

-

Reaction Setup: To a sealed pressure vessel, add 2-chloro-5-fluoro-3-methylpyridine (1.0 eq), dioxane (solvent), and aqueous ammonia (28-30%, 10-20 eq).

-

Catalysis (Optional but Recommended): Add a copper(I) catalyst, such as copper(I) oxide (0.05 eq), and a ligand, such as L-proline (0.1 eq), to facilitate the reaction.

-

Heating: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-Fluoro-3-methylpyridin-2-ylamine.

Chemical Reactivity

The reactivity of this molecule is governed by its functional groups:

-

The 2-Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the pyridine ring and directing electrophilic aromatic substitution to the ortho and para positions.

-

The Pyridine Ring: The ring can undergo electrophilic substitution, though it is generally less reactive than benzene. The combined directing effects of the activating amino group and the methyl group, countered by the deactivating fluorine, make predicting the exact site of substitution complex.

-

The Fluorine Atom: The C-F bond is very strong. While typically unreactive, the fluorine can be displaced via nucleophilic aromatic substitution under very harsh conditions.

Applications in Research and Drug Development

The true value of 5-Fluoro-3-methylpyridin-2-ylamine lies in its application as a versatile building block for the synthesis of more complex, biologically active molecules.[12]

The Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate is a well-established strategy to optimize its properties.[13] Fluorine can:

-

Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[3][4]

-

Increase Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes or receptors.[4][12]

-

Modulate Lipophilicity and pKa: The presence of fluorine alters the electronic distribution of the molecule, which can improve membrane permeability and modify the acidity/basicity of nearby functional groups.[2][13]

A Scaffold for Bioactive Molecules

Substituted aminopyridines are key components in a wide range of pharmaceuticals. For example, they have been investigated as potent inhibitors of enzymes like phosphodiesterase-4 (PDE4).[14] While specific applications for 5-Fluoro-3-methylpyridin-2-ylamine are proprietary or in early-stage development, its structural analogue, 3-fluoro-5-methylpyridin-4-amine, has been identified as a promising potassium (K⁺) channel blocker with potential for use in Positron Emission Tomography (PET) imaging of demyelinated lesions in diseases like multiple sclerosis.[15] This highlights the potential of the fluoro-methyl-aminopyridine scaffold in developing sophisticated diagnostic and therapeutic agents.

Caption: Workflow for synthesis, characterization, and application.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 5-Fluoro-3-methylpyridin-2-ylamine. The following information is based on data for structurally similar compounds and should be supplemented by the specific Safety Data Sheet (SDS) provided by the supplier.[16][17]

-

Hazard Identification: Similar aminopyridines are classified as toxic if swallowed or in contact with skin, and can cause serious skin and eye irritation.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][18]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the material-specific Safety Data Sheet (SDS) before handling this chemical.

References

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX_gNn-fpiKN7_1ExEjmo8mKEKcusip843PEXmL3AJ1IjtcLDAAevFW0ymF5Ux_0x5I3Q-Ip-XUy-yzhIU4D8F90Z0bgRplGAxt4znXQRRPjbP5mDz0FPEXkvqccgOKi_PL2eAQwFU_dRyHa6pgjLt5l5tsCDMgAJko4Fm1qtp0Ko3HPuyPBv0zj0B7awe1PlwLiDwtci7PQBbJ4nJ4UNITOCEDWr-16zw]

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Tocris Bioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4sgmsNUTY3rZIqnz3pThy0n-L6FoE-GPvuruK3e3_TyzAUm6AQBHHkmk0pv6sZQOVU-3PDbCxTTZXU47MVMP0XEgDqMJ_wjpO3MCEzx0OFLi8SSTda1eV-dx3FdUDRzePnn_iwD09I7-AVZe2-gUOQw_lAlYfciNgqRQ5010sGx1w1_UX5uK0tnLMj4jgKS8-VD053q3ktjOXpNVjIzEmd-NpmwPFxW4Qxm4wPMbJ0X6_-YA=]

- Comparative study of the synthetic routes to substituted 2-aminopyridines. (n.d.). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh2oN5W9ZeaswvLM2CwiPHpieFJsDIAdRxm2QcegwyNe67DhcE0C5tqocQ2d7CzJswqzXiY4ji5pHsQL2CVwElZWKbTbF1e1rFbIkPd5yzvcy1iXnF2h7PEJrHk0G9JeeRzw1JsF5yWDwDp0rUw6Vc-AA2mPRJdQ_FUN-fqRojcV1SB6rHhdLcazbkvn03yqq1v-weJnyJP5ELHGbQ9njNZoX4jxH9]

- Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. (n.d.). The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrYanCGsjxKhnr7RV8vF2yFmuNDlqSAyXCgy0CNiWMhO8DSfvBXGeJBaTQFrXHw1QgtCta28Y3Mw98NCZGzdVD0e5w_kG3cKuzeA9rs_YIaIOoS9gIuaHbrg73cKf2e5220_DoBA==]

- Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (n.d.). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1-6F3YsXDTwSx-wDZoji_89Rv0a388VLtIhzXIZIgV-2eiCUBJkl4iZ7c-yjthe6ozHfMpaEvLeshgNEaxLr97iDbI7-Q_cWHv7E03zF978VyYWUgpCMg-D5kZMowgJZL7yNx]

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGRoogPPWyNUiYeLznLGAnxf-utB9Zrq5v8HEY46LY7WP_TewKSH_PtB4ojzVm8PGhUgQQUKWjKYcMj8bsz8iC0L6iPJ0NHhGsra22JHe7aRuM-CZ6Hw4H1SjWtruQurz_X1Qzd2cPnQckrWQ=]

- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnTLUdPHAeYQfrYVkj6EekRtdjgW8t-s8gY-YvwEr8IK06EyWjIoSLWTZOenjqtF_b6MjIriouIQrVUgJVZj84XPW3mMuKKymFrW_SwiNgYzdDgGwy_b6fD5EIrzA0lLZnIoKQA8JAa7fihEPLe_VCP_lBExdL6Ma3Z-J0]

- C-(5-Fluoro-3-methyl-pyridin-2-yl)-methylamine. (n.d.). Anichem. [URL: https://vertexaisearch.cloud.google.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBXOXRpD55CYOMjfPfGcCPq7K1SmNTG1ko3KGg-v4k5rKspSGDMpTYrMWFsp_MhPWZy88qwguLHWKB8b8FRKIUyvF019NpoHY4wyuLaDBmE52Aa00xrK0z98PCQ27BEzHEEtF6tJXmQxH_d-Ls]

- 5-Fluoro-3-methylpyridin-2-ylamine, 98%, 886365-56-6. (n.d.). CookeChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGILT-EkDwshtz6B2HY_iIf7b90HqM5lite4gP8uK-1wPPbQfmHk6yek3g8rIhDyD7rnPwZXCUcuYW8J3bximhcfjTDJhTMePMHjse0Z3x_r2tpQUqHfudjmxHv9SExU6ofrcyzrr6YJ5g=]

- SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine. (2011). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxO0TGkKg9OKWQW796uiuwBAlz4-ancku2eO3j8yzxndDefOm5kok5nIabHhE2vBt2PmD9WttepUzTJx1Fz8HcF4PcIU1g3AX4APwykUTFU3koB-V2qqeShaEnaZPVgZj9IOVzQdB7tK_5MVDD3SkOeDwKMUVh0Cn3BEKunos2hHGu7JN7VaWD1jZno8_lgGEidlkaWPzrSRVR9EIBOvK2WQ2RghI84EjcT-0ckq0ujQN1NTXwNHRLKA9ZP7SXj4YhoXdbDkLw14fdie1C-0DI0aIzgKnj]

- Safety Data Sheet - 5-Fluoro-2-methylpyridin-3-amine. (2024). MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnMBmHU7XXK3S5hSgFw5WUGqUdZWoaxD_7SOOPBQdUqNAS6oh3yVlhE40rNXesTQlWW96wyb5UquEqq1qIz3NfPFKw0Ph0oGkpww8OlpVL0kVT5Nh8tA6kKMqOw0h4YBI7vVI7o6gZMsgYtjG1ajwZxaQiZUU-Q87yiU1KzwNgMxBrjdqjmSov7fCFs_LigaxeYiQSAEXqecr7j8lQOclh2UW_QUI=]

- 5-fluoro-3-methyl-pyridin-2-ylamine(886365-56-6) 1h nmr. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNVReHUdXGHwG5mRC_1UYo_zfdyIvmOSOWR7XpkU-RUaoIzyjdhZpLLP4Kwnnvg2lYpPmKDTNIPcBnArdx2yX9RN6DIFy2tH_SdeU7_f_mGA0hmNMvIImOu_RSzRpmObeL6LZh1ovBD03CMWdnKyi5bxfxQLKytQ==]

- The role of fluorine in medicinal chemistry. (n.d.). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDjnm_LHr07E3zYXP8dBhTUF91ojij-r_T5N5iQymmZ5MdylJPHiqb59r6U9Fkg2BpNTo4deyhgrcLucMlYj1Ux1x1f2nPZ3AbIGyvX4mgfgYbBhoDqGrQIz47IEIDU00IqyC2]

- 2-Fluoro-5-methylpyridin-3-amine. (n.d.). CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTAvMc60LwaP-5SqVF5CDuMxJphMUwQouSg14yezMlhaeVGY6ITev19wFfrV1AHaw1jROBinh-ZDnDFI9TOotD7lDPGMQbkry1EWgOcQrNxmV3O7QQr0omsBOUJjrykHq8Xry7iQmfNftIfDrRqDjDfWbGij3RGR_GuQffHqGntGaMMzCjhILGgW-nKOPlJtHDaBKs9ms=]

- 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209. (n.d.). PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRJW7B88lqw1o8Hn6onxr75aEgWo1mG_GNIDzezkJuAjoVlp6pHIhblbm6NnYTfofvQmwnEr5PVxnV4ozJRfGOYQryXx_8YGu8CG-mZGCnOlcqHQQaeujx6m7_akeQSrV7kll7hnhs1gC_3kuWyfu792kqPjmQctDOTfC_4Z9M28Zag2sy]

- The role of fluorine in medicinal chemistry. (2025). Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnpuq_DmSKBR2YPcdq5aAlHLB-qgGA5eINyIdfXhn0jWpEf1mYMQbpUCQSZlwGpF_JCd_vXawZ8eZ-LvRSXLXaqYX576pPIPL5v4YvU7SUXwITulQhhAdGZ9tWr6jM175Yv7IW8aemv1DWxAhffbPLStPyh-CiaIVud8VrDzAvpOlLnvOj3PUVFk67zngB5jbyqKHIA5gZ]

- Berr Chem | PDF | Drug Development | Chemical Substances. (n.d.). Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRWYLtw8QckfPYLB51xADu5iRt9Q-_FDuCtPOgXsg2shg7bM8rJPLRLsTKd2SPyBYbG9CXlEXqHoy9LmHqCFi6IAZEfZE1IG-vw1CtHtFCfkU_Z1NR_qEO4_BeuogcxyU7mDWBlgAVOWMFtC0F]

- Frontier Specialty Chemicals. (n.d.). ChemBuyersGuide.com, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEtJP9f1fCCXiBVWRnbke6W7OygfdrXo_ovvhco12JOnrBGB5UdHrP6E2ApdbQy8Pga7VRohGhzuV6RiJoOmVHcn4ArF154iPcsfJq2J4FvCuaIm0UG9pC2cYIWLx-4Q-vd-d8yhJMhxSUCRpA2v6Ekm1GgtE3d4b8Lzcj2plb8SySTw==]

- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. (n.d.). NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDLqhc-RvrfJRqqUV6UV6viSQFxoiOwXNfsvdD0JelAXqZF_j2IWVYVSBly7hLo2cLz5wvHe68QG4lgWCOI4hNfCnKM9zRmGcmOJNwomvn6mu7LPIIWa1P0_ZudW9bnFggPeRdeuCcjGyugHzq]

- CAS 886365-31-7 5-Bromo-2-chloroisonicotinic acid. (n.d.). Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqxoEwi6w9MQy6VoOp7kbZ5AIrL2RFOA1gqAiyJIhL5rfFR27VH_YeL_l-501S84jc2IAMQ4SKvgGUuKgEHiwLiTyEhIgmWRnmW2e17lWGa_347v6ZPHgFZGn0VUn6yVQ9PQhgaC1bygSTOR50WtCQwnXvXml_VgtKgiOVfegyJcPNkRVRxA9Uc4k_FcJmthUnOnzgrPwTDwYF8Q==]

- 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuqyRYH8YzNJA8i4vaDDQOXttd1dy0xiIVQDD_Rc9INNyOHKx41O4m5udT4Xj7wd9UCUNWvXs8fq0THMD9VHLKQ9gFOtc1V7JXoQ9U1m0xkymM0jky2tLm7iBroT3QezQkN7ZOwJhQAaSzajWOWIsiSq3Qtlcj]

- 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. (n.d.). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_58H1rsYXRbY4XaqoV1hlVH0S2nDyYIDqllfGsD5Tbx-KoNAEcOG63rHueRNEVipNhrupAo3sXD_otp0EIqhD5Ext54eGSrBdELGjB3youCnQxoxVTbo0GdpDxZ--REWJCurO]

- 6-Fluoro-5-methylpyridin-3-amine. (n.d.). ACUBIOCHEM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwoXIjrfVWVqwEgD7kLKLREoIK4qZ_GB8Irb3RRpUf2NmeZ9kRzBNMJZiK2xjE5uAB6qHf3hApmzgl55QhMeNq7gigoCTXij6WiRQ2JRmEJwh8IPe9VMdXnMfAG945R-dfI49VlexBffnB5K93RNfFo87zVdKJpcFUTEs=]

- 5-Chloro-3-fluoro-N-methylpyridin-2-amine | C6H6ClFN2 | CID 10773268. (n.d.). PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlvFE7oeBdJjeTQmFkHdgxn4YWdDMqMdvswtWANt1b8mbg4WAlc44Z-wdJCuaGSSfCcPPBwYstnzlOq5m5UBkC2hE3e_fMeQJfJcGhvFj0C0SIZMwTztHxdaMaYMRzG-jn5Qt2ZOV1C_tXgdJBKIO-w-JYsjrzQlSkMlXtKlxHNJbYA_6rGwYUDuv5-ygv]

- 2-Amino-5-fluoro-3-methylpyridine. (n.d.). Frontier Specialty Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpjub3rHHvMh1Bh7XXMsSNvEZzes6IIUbA2o0bAOQmng1pLGkGpllP_fYnW7-e0GVL7DrsZxyFYWwrqoC48BrA3UVs8guO2a6wfjBhZlfaslREgQaf6z4W-Ms5HPmjvLl85OutBNLhOLecIldsQg1MviUuEFZmDS7RwZJcfs4iDamo1cMlFuRBe9DBWQ==]

- 186593-48-6(2-Fluoro-3-methyl-5-aminopyridine) Product Description. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA9_Pwi5FyGKKeCHhOVFtlaJ8rsK7S6R1mUh7nRT28XegpVSIh0gDWHWYXG_4M5xSQ7p5Gd0OoqBTkBs6I2ECbNIxbAw6I3bFTeJFNynIq91R2FeUtkVaH62WG4uiOIibuVdozWc73cNbnThyc4CbjR3TUGC7WZrPw2w5JcPlzF2I=]

- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. (n.d.). Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz8Q3FZqozeFqkYeYSVCaEACrJyuFOiEY8H64uZPQQS54BxcSQgKkRNbDc5VTVlt7poAtiowUPngi2M8An2whXbNcTde9Ow7mKuOkx5B_qOeyzMEGvXj9kh5r9T_-P-sd_LkNjoA==]

- 2-Fluoro-3-methylpyridine. (n.d.). Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2iXt9tWYAXmOwcvvfFv-uNOGajPo7Go0OWMFX-_vcut644Xa3CiXWmQGE9ewqD8UjaYB-4PGmOAsiS049QmtV979mCVr7Ac0FE5P8hK_Zr_fa3kt8JeugMf70_HodAY-mQOI=]

- 173435-33-1|2-Fluoro-5-methylpyridin-3-amine. (n.d.). BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9DlGCeMJJlhdkGdUCokC-54XxiUevoYtPN0sIut70l0KQvhWCPTA6jtQsfiQ-EubsuxDvBnRF6NX0BliYHVGwJOfVtOgbZ-HRkk7H_R2by0tMRiHN5zduJwLBYQMSP2VrGVRn92nOpTxLYTz6]

- Preparation method of fluoropyridine compounds. (n.d.). Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB2uY_HyYFydsaFqf_9br1MT9wLYJiJqcWNS4wSmPMRXoP7XhYVs0-B-wlnIzYcDTpttfHVBfQMVVAcidJJR70_p0TCRQ00Qf60LE0Hbmuuxfav43YJWitBOZMeK_IdZkCqNvP8X1qYOH50Nk=]

- 5-Bromo-2-chloroisonicotinic acid | 886365-31-7. (2025). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIpke5-Jy-zCjon3NumE244BQcpz-klIBk-wMA6kG2tXNX1TYLDdocSEwEJpeuScj2d3fAtw311JgJ9bybGjuRWlNoHD4c-d1vnS9rQ4iMjNxEhvgSawEtQfaNwiob7Wg239csvjdfeO7u8zs7g8UHQTwcotdJKBK6Ei0pePpnkg==]

- 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet. (n.d.). Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzoeQokEMWh5OculwFCHKk3p0C9QQeHzNcnBEWE_mFBETH3x1dAkqbIfPPsnPTjV89vpxxwQmSZWeDygWDuP0EHa8PrP2VUfqpNIWc9JYk21M35D8x6JCkngVXYjJWHSUw7EDBcY_THT26WTNHUzKMqj9CiidM2EXf1aZzlGsdNSxSLIkPCS0Q6LjcHHyADIA=]

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA6S01BWU-zdYnKPep_mlymjGK_GRKARud0mnq_0w1TFWAG1l5yAaGOMlRIbGfnq64ffOuQExbNb8k-uceZIvjPmuPzkqoQPqr8dxuxRcQ3AWE8nS5MtFE7eelAbjPMfSOTu4=]

- Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgMaRLubG0Yrv54qFBnSdBWK3XzUIn1Q7Kj7pfhNMuJHR8wdru2F7uyI6ERQ0GlG9gY2D1JY0jJRe7EPtO8-kifalLq7vQYWdiSBtSGBYUymXscpTIZ3nvfAxLa26yEUVjwIn8tvUkSsxxrVGhzQbIhdc5T5DXvLYsrh2Yo9Z4rR7tPpI3q-pSRk5bhzPhrfp_iYA=]

- 3-Fluoro-5-methylpyridin-2-amine. (n.d.). Acros Pharmatech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8x2q3LbDbar5Odi_V4iuVFgKRUm6qGiSJNw0IfoqS1PQwpfBtJtM8XVykLiPJDkT_nPmQeR62IGbedxVc4N5UYrdtF6BIxbZrfeW_SVELg67lq5DkToncamsp0nS0QJhrOV5zk7ORRZJxY6M4RiPcAmiOwYlR-fAZjD0aL-JrFcJI]

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFBIMzIGWjD_RwGD_GqDcIpMKtkYEBDcb1ybwCp440mIgHPZtyZFH7NXG5bf7c2V_Dht5Fu9swYFP1rQmGlGb9cCHewV4O1d8LM-F4IknKhhz91HAEmV1Osr4Ct0T2606DyzXu4jI=]

- 5-Fluoro-2-nitropyridine synthesis. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPRbYaIMRKLCoFZG3A52eOaOfIHEAVWZ_zOuZKARs4ckLKsq7i80fBLISgYmAmVfbWY8vJULwT4lp47HmnXPbgzfut80KV4-leCSdBun5xUVLlkP4hRMlF2iU5fmB7BV8r-ZVEngt4j6tixEpJfYoJCcOC3a8SOAqOCZuXm8M=]

- 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR spectrum. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjaHiA9e9fX0h8L7K5z5JrOGLpqpBx4SsGSYmhpIvZUlvMuj6YLjwQfHOxAQlE1dvjqve3wJKI5KNRNyJNiCLCFgINB_k31njMwsz2Wp4VY4fndfyGE4I9FCH2b8B37N1KPSJIX56f5XshqM1dZFkLsCHncWhh9g==]

- 2-Amino-5-methylpyridine | 1603-41-4. (2025). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEglI0jKlvazDV980kIeIXViZqXDHQOV7slWwA0Q3nTLB68CUwA-gUIdYyTDDJsiixBfoLqqO_O3OslmFxteVR6G97Bk4cpVwRCDmLdGqL24RXwJoU4aCRhiv1NKuAibvcw2QbhlFwmI3AOrl8VszprE1jhjgmFUkeKB_K2FMLBGA==]

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC. [URL: https://vertexaisearch.cloud.google.

- 2-Amino-5-methylpyridine Safety Data Sheet. (2024). Jubilant Ingrevia Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc6e7qdvuLGfn2em1foQ2Rb0FkTSHDrlKlrjHe-q2vYZnnTI_UyVNMDbdXTgTuiUQ5Mw4I9_udzAI0-AR-NncRP6zrIFbjCZSme3q7frpcAd2dHw-eedSJ4gwxQIGrSFGcU5ZNrsgvvEepn3pWbN0WvbZ38C4XhYhREIHmvX4-Rpo0vpdoMXZaFbo3BGkW4NVM7k8t1z45ONVGYE94Jf5r]

- The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. (n.d.). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGob3RHj4NhIyBpLOBCMPkxgkgFdPBBYl1f0gHdZc0rMm3GWYdoS05d4ITMbiBt2AqU9605XFm8kjQLVIimeRIhMYaukraOSfl8x1HCtJJhBqqwtqxl-49K0DlpJSb8LlHS44id]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. 5-Fluoro-3-methylpyridin-2-ylamine , 98% , 886365-56-6 - CookeChem [cookechem.com]

- 7. 2-Amino-5-fluoro-3-methylpyridine | [frontierspecialtychemicals.com]

- 8. 186593-48-6 CAS MSDS (2-Fluoro-3-methyl-5-aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 5-FLUORO-3-METHYL-PYRIDIN-2-YLAMINE(886365-56-6) 1H NMR spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. 3-Fluoro-5-methylpyridin-2-amine [acrospharmatech.com]

An In-Depth Technical Guide to 2-Amino-5-fluoro-3-methylpyridine

This guide provides a comprehensive technical overview of 2-Amino-5-fluoro-3-methylpyridine, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical validation, applications, and safety protocols, grounding all information in established scientific principles and practices.

Section 1: Core Physicochemical Properties and Molecular Identification

2-Amino-5-fluoro-3-methylpyridine is a substituted pyridine derivative whose structural features—an amine group, a fluorine atom, and a methyl group—confer unique electronic and steric properties. These characteristics make it a valuable synthon for introducing the fluorinated aminopyridine scaffold into larger, biologically active molecules. The strategic placement of the fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance metabolic stability, binding affinity, and membrane permeability of parent drug candidates.[1]

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 126.13 g/mol | [2][3][4] |

| Molecular Formula | C₆H₇FN₂ | [2][3][4] |

| CAS Number | 886365-56-6 | [2] |

| Appearance | Light yellow to brown solid | [4] |

| Common Synonyms | 5-Fluoro-3-methylpyridin-2-amine | N/A |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted pyridines, particularly those with specific halogenation patterns, requires a carefully planned synthetic strategy. While multiple routes to 2-Amino-5-fluoro-3-methylpyridine exist, a common and illustrative pathway often begins with a readily available precursor like 2-aminopyridine. The introduction of the requisite functional groups involves a sequence of well-established organic reactions.

A logical synthetic approach is outlined below. The rationale behind this sequence is to introduce the substituents in an order that leverages their directing effects and protects sensitive functional groups. For instance, the Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.

Caption: Generalized synthesis of a 2-amino-5-fluoropyridine scaffold.

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine Scaffold

The following protocol is an adaptation from established literature methods for the synthesis of the core 2-amino-5-fluoropyridine structure.[5]

-

Protection (Acylation): To 2-aminopyridine (1.0 eq), add acetic anhydride (2.2 eq). Heat the reaction mixture to 45°C for 2.5 hours. The acylation protects the amino group from the harsh conditions of nitration and directs nitration to the 5-position.

-

Nitration: Dissolve the resulting 2-acetamidopyridine in concentrated sulfuric acid. Cool the mixture and add fuming nitric acid dropwise, maintaining the temperature at 60°C for 2 hours. This electrophilic aromatic substitution introduces the nitro group.

-

Reduction: Reduce the nitro group of 2-acetamido-5-nitropyridine using a catalyst such as Palladium on carbon (Pd/C) with hydrazine hydrate in ethanol, refluxing for 3.5 hours. This step converts the nitro group to an amine, which is essential for the subsequent diazotization.

-

Fluorination (Schiemann Reaction): Convert the newly formed amino group of 2-acetamido-5-aminopyridine into a diazonium tetrafluoroborate salt using sodium nitrite and fluoroboric acid at low temperatures (e.g., 25°C). The subsequent thermal decomposition of this salt introduces the fluorine atom onto the pyridine ring.

-

Deprotection (Hydrolysis): Hydrolyze the acetyl protecting group from 2-acetamido-5-fluoropyridine using an aqueous solution of sodium hydroxide (e.g., 20%) at 80°C for 2 hours to yield the final 2-amino-5-fluoropyridine.

Section 3: Analytical Characterization

Confirming the identity, purity, and structural integrity of a synthesized compound is a cornerstone of chemical research. A multi-technique approach ensures a comprehensive and validated characterization.

Caption: Standard analytical workflow for compound characterization.

Methodology Overviews

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is typically employed. Detection via a UV detector allows for the quantification of the main peak area relative to impurities.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.[6]

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Expected signals would correspond to the aromatic protons and the methyl and amine protons.

-

¹³C NMR: Shows the signals for each unique carbon atom in the molecule.

-

¹⁹F NMR: Crucial for fluorine-containing compounds, this technique provides a distinct signal for the fluorine atom, confirming its presence and electronic environment.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[7] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides direct evidence of the compound's elemental composition. The observed mass should correspond to the calculated exact mass of C₆H₇FN₂.

Section 4: Applications in Drug Discovery

2-Aminopyridine and its derivatives are considered "unsung heroes" in drug discovery due to their versatility as scaffolds for building pharmacologically active molecules.[8] The specific compound, 2-Amino-5-fluoro-3-methylpyridine, is particularly valuable as an intermediate for several reasons:

-

Bioactivity Scaffold: The aminopyridine core is a common feature in many kinase inhibitors and other targeted therapeutics.

-

Metabolic Blocking: The fluorine atom at the 5-position can block a potential site of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen, which can be critical for optimizing a drug's pharmacokinetic properties and avoiding off-target effects.

-

Specific Interactions: The fluorine can participate in favorable hydrogen bonding or dipole-dipole interactions with target proteins, enhancing binding affinity.

This building block and related fluorinated aminopyridines are integral to the synthesis of inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[9] They are also used in the development of agrochemicals and other fine chemicals.[10][11]

Section 5: Safety, Handling, and Storage

As a research chemical, 2-Amino-5-fluoro-3-methylpyridine must be handled with appropriate precautions. The following guidelines are based on safety data for this and structurally similar compounds.[4][12][13][14]

-

Hazard Identification: This compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.[4][15]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: A laboratory coat is mandatory. Ensure full skin coverage.

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If dusts are generated, use a NIOSH/MSHA-approved respirator.[14]

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor.

-

Inhalation: Move the person to fresh air.

-

Section 6: Conclusion

2-Amino-5-fluoro-3-methylpyridine stands out as a highly functionalized and valuable building block for the scientific research community. Its precise molecular weight of 126.13 g/mol and unique substitution pattern provide a strategic starting point for the synthesis of complex molecules with tailored biological activities. A thorough understanding of its synthesis, analytical validation, and safe handling procedures is essential for leveraging its full potential in the advancement of pharmaceutical and chemical research.

References

-

2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

2-Amino-3-Bromo-5-Fluoropyridine. VIVAN ACL. [Link]

-

2-Amino-3-methylpyridine. PubChem. [Link]

- 2-Amino-3-chloro-5-trifluoromethylpyridine.

- Preparation method of 2-amino-3-fluoropyridine.

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]

-

Characterization of the mutagen 2-amino-3-methylimidazo[4, 5-f]quinoline prepared from a 2-methylpyridine/creatinine/acetylformaldehyde model system. Taipei Medical University Research Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-5-fluoro-3-methylpyridine | [frontierspecialtychemicals.com]

- 3. scbt.com [scbt.com]

- 4. 186593-48-6 CAS MSDS (2-Fluoro-3-methyl-5-aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 8. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Data for 5-Fluoro-3-methylpyridin-2-ylamine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-3-methylpyridin-2-ylamine (CAS No. 886365-56-6), a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both practical experimental protocols and detailed interpretation of the expected spectroscopic data.

Introduction: The Significance of 5-Fluoro-3-methylpyridin-2-ylamine

5-Fluoro-3-methylpyridin-2-ylamine belongs to the class of substituted aminopyridines, a structural motif frequently encountered in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl and amine substituents further contribute to the molecule's unique electronic and steric profile. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of subsequent research and development activities. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 5-Fluoro-3-methylpyridin-2-ylamine is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the fluorine, methyl, and amino substituents on the pyridine ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.6 - 7.8 | d | ~2.5 (⁴JH-F) |

| H-4 | 7.0 - 7.2 | d | ~8.5 (³JH-F) |

| NH₂ | 4.5 - 5.5 | br s | - |

| CH₃ | 2.1 - 2.3 | s | - |

Rationale for ¹H NMR Spectral Interpretation

The predicted chemical shifts are based on the analysis of substituent effects in pyridine systems. The electron-withdrawing fluorine atom will deshield adjacent protons, while the electron-donating amino and methyl groups will cause upfield shifts. The proton at the 6-position is expected to be the most downfield due to its proximity to the electronegative ring nitrogen and the fluorine atom. The proton at the 4-position will be shifted upfield relative to the H-6 proton. The coupling of these protons to the fluorine atom will result in doublet splitting. The amine protons typically appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration. The methyl group protons will appear as a singlet in the aliphatic region.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon signals will be split due to coupling with the fluorine atom.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 158 - 162 | d | ²JC-F ≈ 10-15 |

| C-5 | 150 - 155 | d | ¹JC-F ≈ 230-250 |

| C-6 | 135 - 140 | d | ³JC-F ≈ 15-20 |

| C-4 | 125 - 130 | d | ²JC-F ≈ 20-25 |

| C-3 | 120 - 125 | d | ³JC-F ≈ 3-5 |

| CH₃ | 15 - 20 | s | - |

Rationale for ¹³C NMR Spectral Interpretation

The carbon directly attached to the fluorine atom (C-5) will exhibit the largest chemical shift and a large one-bond C-F coupling constant (¹JC-F). The other carbons in the ring will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings. The chemical shifts of the ring carbons are influenced by the combined electronic effects of all substituents. The C-2 carbon, attached to the amino group, is expected at a downfield position. The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)[1]

-

High-quality 5 mm NMR tubes[1]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]

-

Analytical balance

-

Micropipettes or syringes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Fluoro-3-methylpyridin-2-ylamine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube. The liquid height should be approximately 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to the ¹H spectrum.[2]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Structural and NMR Correlation Diagram

Caption: Predicted NMR correlations for 5-Fluoro-3-methylpyridin-2-ylamine.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometric Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 127.0675 | Protonated molecular ion |

| [M]⁺˙ | 126.0597 | Molecular ion |

| [M-CH₃]⁺ | 111.0441 | Loss of a methyl radical |

| [M-HCN]⁺˙ | 99.0490 | Loss of hydrogen cyanide from the pyridine ring |

Rationale for Mass Spectral Interpretation

The molecular formula of 5-Fluoro-3-methylpyridin-2-ylamine is C₆H₇FN₂. The exact mass can be calculated and is expected to be observed in high-resolution mass spectrometry. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed. Under electron ionization (EI), the molecular ion [M]⁺˙ will be formed. Common fragmentation pathways for aminopyridines include the loss of small neutral molecules like HCN from the ring and the loss of substituents. The loss of a methyl radical from the molecular ion is a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Materials and Equipment:

-

Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

-

Liquid chromatography (LC) system (for LC-MS)

-

Appropriate solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the parameters for the ion source (e.g., spray voltage, gas flow, and temperature for ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer, either by direct infusion or via an LC system. Acquire the mass spectrum in the desired mass range. For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and inducing fragmentation.

-

Data Analysis: Analyze the resulting spectrum to determine the mass of the molecular ion and identify the major fragment ions. Use the accurate mass measurement to confirm the elemental composition.

Fragmentation Pathway Diagram

Caption: Predicted fragmentation pathway for 5-Fluoro-3-methylpyridin-2-ylamine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| 2950 - 2850 | C-H stretching (aliphatic - CH₃) | Medium |

| 1640 - 1600 | N-H bending (scissoring) | Strong |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) | Medium-Strong |

| 1250 - 1000 | C-F stretching | Strong |

Rationale for IR Spectral Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in 5-Fluoro-3-methylpyridin-2-ylamine. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3450-3300 cm⁻¹. The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The N-H bending vibration will give a strong absorption around 1620 cm⁻¹. The aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr plates, ATR crystal)

-

Potassium bromide (KBr) (for pellet method)

-

Volatile solvent (e.g., methylene chloride or acetone for thin film method)[3][4]

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[3][4]

-

Film Casting: Place a drop of the solution onto a clean salt plate (e.g., NaCl or KBr).[3][4]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3][4]

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow Diagram

Caption: Workflow for acquiring an IR spectrum using the thin film method.

Conclusion

The comprehensive spectroscopic analysis of 5-Fluoro-3-methylpyridin-2-ylamine using NMR, MS, and IR spectroscopy provides a robust framework for its unequivocal identification and characterization. The predicted data and detailed protocols presented in this guide serve as a valuable resource for researchers, enabling them to confidently verify the structure and purity of this important synthetic building block. Adherence to rigorous experimental procedures and a thorough understanding of spectral interpretation are essential for ensuring the quality and reliability of data in drug discovery and development endeavors.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning.

- Smith, B. C. (1999).

-

LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

- Pozdnyakov, V. P., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

-

American Chemical Society. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Available at: [Link]

-

Preti, G. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

-

LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

Sources

5-Fluoro-3-methylpyridin-2-ylamine solubility profile

An In-Depth Technical Guide to the Solubility Profile of 5-Fluoro-3-methylpyridin-2-ylamine

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to oral bioavailability. This guide provides a comprehensive technical overview of the solubility profile for 5-Fluoro-3-methylpyridin-2-ylamine, a heterocyclic amine scaffold of significant interest in medicinal chemistry. We will explore the foundational physicochemical properties that govern its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the analytical techniques required for accurate quantification. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the drug discovery and development process, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Critical Role of Solubility in Drug Discovery

5-Fluoro-3-methylpyridin-2-ylamine is a substituted pyridine derivative, a class of compounds foundational to the synthesis of a vast array of molecules in the pharmaceutical and agrochemical industries.[1] The specific arrangement of its functional groups—a basic pyridine ring, a primary amine, a lipophilic methyl group, and an electron-withdrawing fluorine atom—creates a unique physicochemical profile that dictates its behavior in biological and chemical systems.

Poor solubility is a primary contributor to compound attrition during development. It can lead to unreliable results in biological assays, hinder formulation for in vivo studies, and ultimately result in poor oral bioavailability.[2][3][4] Therefore, a thorough understanding and accurate measurement of a compound's solubility profile from the earliest stages of discovery is not just advantageous, but essential for making informed decisions and efficiently advancing promising candidates.[4][5] This guide provides the necessary framework for characterizing the solubility of 5-Fluoro-3-methylpyridin-2-ylamine.

Physicochemical Properties of 5-Fluoro-3-methylpyridin-2-ylamine

The solubility of a molecule is intrinsically linked to its structure.[4] The key physicochemical properties of 5-Fluoro-3-methylpyridin-2-ylamine are summarized below.

| Property | Value | Influence on Solubility |

| Molecular Formula | C₆H₇FN₂ | Provides the elemental composition. |

| Molecular Weight | 126.13 g/mol | Lower molecular weight generally favors higher solubility. |

| Structure | The pyridine nitrogen and the 2-amino group are basic and can be protonated, increasing aqueous solubility at low pH. The fluorine atom modulates basicity and lipophilicity. The methyl group adds lipophilicity. | |

| Predicted XLogP3 | 0.6 | This value suggests low to moderate lipophilicity, indicating a reasonable starting point for aqueous solubility. |

| Predicted pKa | (See Discussion) | The pyridine nitrogen (pKa ~3-5) and the 2-amino group (pKa ~6-7) are the primary basic centers. Protonation at acidic pH will create cationic species, dramatically increasing aqueous solubility. |

Note: Predicted values are computationally derived and should be experimentally confirmed.

The presence of two basic centers (the pyridine ring nitrogen and the exocyclic amino group) is the most critical structural feature governing aqueous solubility. This dictates a strong pH-dependent solubility profile, a key consideration for oral drug absorption through the gastrointestinal tract. Furthermore, the introduction of a fluorine atom can modulate the pKa of neighboring functionalities and enhance membrane permeability.[6]

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for selecting the appropriate assay and correctly interpreting the results.[7][8]

-

Kinetic Solubility: This is a high-throughput measurement used in early drug discovery. It measures the concentration of a compound in solution after a short incubation time when a concentrated DMSO stock is added to an aqueous buffer.[7][9] The resulting value reflects the apparent solubility and the tendency of the compound to precipitate from a supersaturated solution. It is invaluable for rapidly flagging potential issues and guiding structure-activity relationship (SAR) studies.[7]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[4][10][11] This measurement requires longer incubation times (e.g., >24 hours) with excess solid material and is the gold standard for pre-formulation and later-stage development activities.[10][11]

The choice of which assay to employ is dictated by the stage of the research project.

Experimental Protocols for Solubility Determination

The following protocols are standardized methodologies for determining the solubility of 5-Fluoro-3-methylpyridin-2-ylamine.

High-Throughput Kinetic Solubility Assay

This method is designed for rapid assessment in a 96-well plate format. It relies on adding a DMSO stock of the test compound to an aqueous buffer and measuring the concentration of what remains in solution after a short incubation.[7][12]

Principle: A supersaturated solution is created by diluting a DMSO stock into an aqueous buffer. After incubation, the amount of precipitated material is indirectly (nephelometry) or directly (UV-spec after filtration) measured.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Fluoro-3-methylpyridin-2-ylamine in 100% DMSO.

-

Plate Setup: Using a 96-well microtiter plate, add 2 µL of the 10 mM DMSO stock to 98 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in triplicate. This results in a final concentration of 200 µM with 2% DMSO.[9]

-

Incubation: Seal the plate and shake at room temperature for 90 minutes to 2 hours.[9][12]

-

Detection (Choose one):

-

Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer.[7][12] An increase in light scattering relative to controls indicates precipitation. The solubility is the highest concentration at which no significant precipitation is observed.

-

Direct UV / HPLC Analysis (Filtration-based): a. Filter the contents of each well through a 96-well filter plate (e.g., Millipore MultiScreen®) to remove any precipitate.[2][9] b. Transfer the filtrate to a UV-transparent 96-well plate. c. Quantify the concentration of the compound in the filtrate using a pre-determined calibration curve via UV-Vis spectrophotometry or HPLC-UV (see Section 5).

-

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the definitive measure.[4][11] It is lower throughput but provides a more accurate value crucial for formulation.

Principle: Excess solid compound is agitated in a chosen solvent for an extended period until the concentration of the dissolved solid in the supernatant reaches a constant, equilibrium value.

Protocol:

-

Sample Preparation: Add an excess amount of solid 5-Fluoro-3-methylpyridin-2-ylamine (e.g., 1-2 mg) to a glass vial. The exact amount should be enough to ensure solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., water, PBS at various pH values, or organic solvents).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[2][10]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed.

-

Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid material.

-

Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

-

Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV (see Section 5).[11]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for accurately quantifying the concentration of 5-Fluoro-3-methylpyridin-2-ylamine in the filtered supernatant from solubility assays.[11][13][14]

Workflow:

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of 5-Fluoro-3-methylpyridin-2-ylamine of known concentrations in the mobile phase.[14]

-

Chromatography: Inject the standards and the diluted samples onto a reverse-phase HPLC column (e.g., C18).

-

Analysis: Run a suitable gradient or isocratic method. Detect the analyte using a UV detector at its maximum absorbance wavelength (λmax).

-